

In Vivo Models for Studying ADAM17 Function: Application Notes and Protocols

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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF- α converting enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of the ectodomains of numerous transmembrane proteins.^{[1][2][3]} Its substrates include tumor necrosis factor- α (TNF- α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R), implicating it in a wide range of physiological and pathological processes, including inflammation, development, and cancer.^{[1][4][5]} Due to the perinatal lethality of complete ADAM17 knockout mice, a variety of in vivo models have been developed to circumvent this issue and enable the study of ADAM17 function in adult animals and specific disease contexts.^{[1][4][6][7]} This document provides a detailed overview of these models, associated experimental protocols, and quantitative data to guide researchers in selecting and utilizing the most appropriate models for their studies.

In Vivo Models for ADAM17 Functional Studies

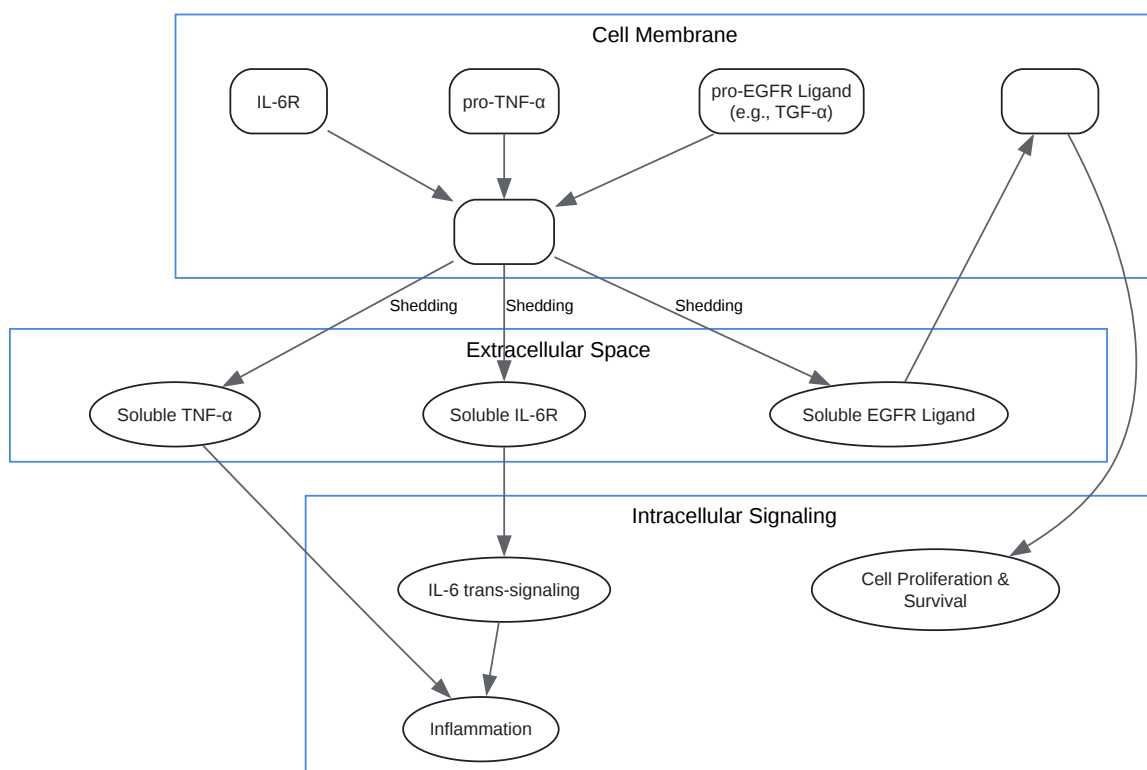
A variety of mouse models have been engineered to investigate the multifaceted roles of ADAM17. These can be broadly categorized as complete knockouts, conditional knockouts, hypomorphic models, and models with specific mutations.

Model	Genotype	Key Features	Primary Phenotypes	Research Applications	Citations
Constitutive Knockout	ADAM17 ^{-/-} (or Tace Δ Zn/ Δ Zn)	Perinatally lethal.	Open eyes at birth, enlarged heart valves, defects in lung, skin, and skeletal development. Phenocopies TGF- α and EGFR knockout mice.	Studying the essential role of ADAM17 in embryonic and perinatal development.	[1] [2] [4] [6] [8]
Conditional Knockout (cKO)	ADAM17 ^{flox/f} lox; Cre+	Tissue- or cell type-specific deletion of ADAM17.	Phenotypes vary depending on the Cre driver used (e.g., dermatitis in keratinocyte-specific KO, protection from endotoxin shock in myeloid-specific KO).	Dissecting the cell-specific functions of ADAM17 in complex physiological and disease processes.	[1] [9] [10] [11]
Hypomorphic	ADAM17 ^{ex/ex}	Viable with dramatically reduced (approx. 5-10%) ADAM17	Wavy hair, curled whiskers, eye, heart, and skin defects due to impaired	Investigating the systemic effects of reduced ADAM17 function in adult mice	[1] [6] [7] [8] [12] [13] [14] [15]

		expression in all tissues.	EGFR signaling. Increased susceptibility to intestinal inflammation.	and in various disease models without perinatal lethality.	
Cytoplasmic Domain Truncation	Adam17 Δ cyto o/ Δ cyto	Viable with a mild hypomorphic phenotype due to decreased ADAM17 protein stability.	Open eyes and enlarged heart valves at birth, wavy hair and curled whiskers in adults.	Studying the in vivo role of the cytoplasmic domain in regulating ADAM17 levels and function.	[4] [16] [17]
Phosphatidyl serine-Binding Motif Mutant	ADAM173x/3x	Embryonically lethal (beyond E16), more severe than complete knockout.	Massive hemorrhages.	Investigating the critical role of phosphatidylserine binding in ADAM17 activation and function during development.	[1] [2]
iRhom1/2 Double Knockout	iRhom1 $^{-/-}$; iRhom2 $^{-/-}$	Perinatally lethal, phenocopies ADAM17 knockout.	Open eyes, misshapen heart valves, growth plate defects.	Studying the essential role of iRhoms in ADAM17 maturation and trafficking.	[1] [2]

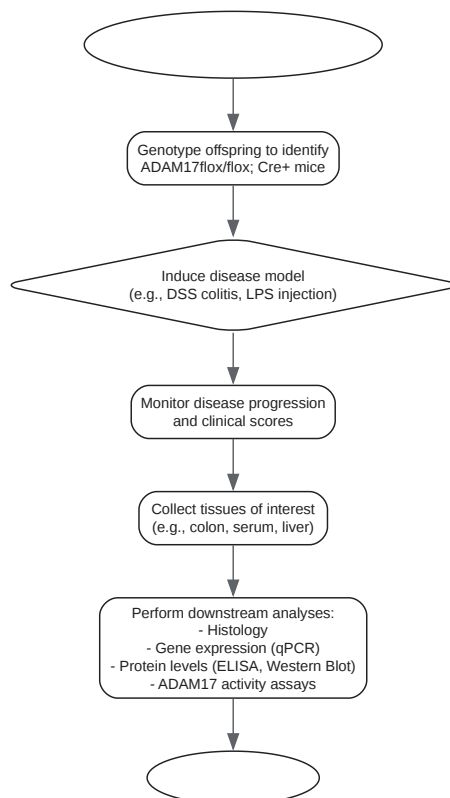
Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs, the following diagrams are provided.



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ADAM17-mediated shedding and downstream signaling pathways.



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Workflow for studying ADAM17 function using conditional knockout mice.

Experimental Protocols

Protocol 1: Induction of Endotoxemia with Lipopolysaccharide (LPS)

This protocol is used to study the role of ADAM17 in acute inflammation, particularly in the context of TNF- α shedding.

Materials:

- ADAM17 model mice (e.g., myeloid-specific cKO, hypomorphic) and wild-type littermate controls.

- Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
- Sterile, pyrogen-free saline.
- Anesthesia (e.g., isoflurane).
- Blood collection supplies (e.g., heparinized tubes).

Procedure:

- Acclimatize mice to the experimental conditions for at least one week.
- Prepare a stock solution of LPS in sterile saline. The dose will need to be optimized, but a common range is 5-15 mg/kg body weight.
- Inject mice intraperitoneally (i.p.) with the appropriate dose of LPS or saline as a vehicle control.
- Monitor mice for signs of endotoxic shock, such as lethargy, piloerection, and hypothermia.
- At a predetermined time point (e.g., 90 minutes for peak TNF- α release), anesthetize the mice.
- Collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.
- Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
- Store plasma at -80°C until analysis.
- Analyze plasma for levels of soluble TNF- α and other cytokines using ELISA.[\[10\]](#)

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is used to investigate the function of ADAM17 in intestinal inflammation and epithelial barrier integrity.

Materials:

- ADAM17 model mice (e.g., hypomorphic ADAM17^{ex/ex}) and wild-type controls.
- Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.
- Drinking water.

Procedure:

- Record the initial body weight of the mice.
- Prepare a 2-3% (w/v) solution of DSS in the drinking water. The concentration and duration may need to be optimized based on the mouse strain and severity of colitis desired.
- Provide the DSS solution as the sole source of drinking water for 5-7 days.
- Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a disease activity index (DAI).
- After the DSS treatment period, switch back to regular drinking water for a recovery period if desired.
- At the end of the experiment, euthanize the mice and collect the colon.
- Measure the length of the colon.
- Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining).
- Snap-freeze another portion of the colon in liquid nitrogen for gene and protein expression analysis.^{[6][7]}

Protocol 3: Measurement of ADAM17 Sheddase Activity

This protocol provides a general framework for assessing ADAM17 activity in tissue or cell lysates.

Materials:

- Tissue or cell lysates from ADAM17 model and control mice.

- ADAM17 activity assay kit (e.g., fluorescence-based or ELISA-based).
- Protein quantification assay (e.g., Bradford or BCA).
- Microplate reader.

Procedure:

- Prepare tissue homogenates or cell lysates in a suitable lysis buffer.[\[18\]](#) Keep samples on ice.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the total protein concentration of each lysate.
- Follow the manufacturer's instructions for the specific ADAM17 activity assay kit. This typically involves:
 - Diluting the lysates to a consistent protein concentration.
 - Adding the ADAM17-specific substrate (often a fluorogenic peptide) to the wells of a microplate.
 - Adding the diluted lysates to the wells.
 - Incubating the plate at 37°C for a specified period.
- Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
- Calculate the ADAM17 activity, often expressed as relative fluorescence units (RFU) per microgram of protein per hour.
- For more comprehensive analysis, techniques like Proteolytic Activity Matrix Analysis (PrAMA) can be employed to assess the activity of multiple sheddases simultaneously.[\[19\]](#)

Conclusion

The development of various in vivo models has been instrumental in elucidating the complex and often cell-type-specific functions of ADAM17. From the perinatal lethality of the full knockout, which underscores its developmental importance, to the nuanced phenotypes of conditional and hypomorphic models, researchers have a powerful toolkit at their disposal. The protocols outlined here provide a starting point for functionally interrogating the role of ADAM17 in a range of biological and disease contexts. Careful selection of the appropriate model and experimental design is crucial for obtaining robust and interpretable data, which will be vital for the continued exploration of ADAM17 as a therapeutic target in inflammatory diseases, cancer, and beyond.[5][20]

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